molecular formula C9H5Cl2N B1641144 5,7-Dichloroisoquinoline

5,7-Dichloroisoquinoline

Cat. No.: B1641144
M. Wt: 198.05 g/mol
InChI Key: LRTAHCUSBZEOBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,7-Dichloroisoquinoline (CAS 73075-58-8) is a halogenated isoquinoline derivative with molecular formula C₉H₅Cl₂N and molecular weight 198.05 g/mol. It is synthesized via methods involving selective chlorination and catalytic coupling reactions, achieving high purity (98.2–99.8% by HPLC) . Its structure is confirmed by ¹H/¹³C NMR and HRMS data, and it is stored under dry, sealed conditions at room temperature . This compound is a key intermediate in medicinal chemistry, particularly for developing ligands targeting receptors like 5-HT₃ .

Properties

Molecular Formula

C9H5Cl2N

Molecular Weight

198.05 g/mol

IUPAC Name

5,7-dichloroisoquinoline

InChI

InChI=1S/C9H5Cl2N/c10-7-3-6-5-12-2-1-8(6)9(11)4-7/h1-5H

InChI Key

LRTAHCUSBZEOBO-UHFFFAOYSA-N

SMILES

C1=CN=CC2=C1C(=CC(=C2)Cl)Cl

Canonical SMILES

C1=CN=CC2=C1C(=CC(=C2)Cl)Cl

Origin of Product

United States

Comparison with Similar Compounds

1,3-Dichloroisoquinoline

  • Synthesis: Prepared by reacting 1,3-dichloroisoquinoline with ammonium hydroxide or methylamine, yielding regioselective 1-substituted derivatives .
  • Reactivity: In Suzuki-Miyaura coupling, 1,3-dichloroisoquinoline reacts preferentially at the sterically hindered C(1) position due to lower bond dissociation energy (BDE) at C(1) vs. C(3) .
  • Applications : Used in synthesizing regioisomerically pure ligands for receptor studies .

5,8-Dichloroisoquinoline

  • Physical Properties : Melting point 97.5°C, boiling point 324.23°C, density ~1.418 g/cm³ .
  • Applications : Primarily a medical intermediate, stored under refrigeration .
  • Comparison: Unlike 5,7-dichloroisoquinoline, the 5,8-isomer has distinct metabolic pathways and lower thermal stability .

7,8-Dichloroisoquinoline

  • Metabolism : Aromatized from 7,8-dichloro-THIQ via microsomal N-hydroxylation, forming hydroxylamine and nitrone intermediates .
  • Biological Relevance: Demonstrates stepwise oxidative metabolism in rat liver, contrasting with this compound’s stability under similar conditions .

1,4-Dichloroisoquinoline

  • Synthesis : Produced via phosphorus pentachloride treatment of isocarbostyril, yielding a dichlorinated product .
  • Reactivity: Methanolysis selectively cleaves the 1-chloro group, enabling functionalization at C(4) .

Structural and Reactivity Trends

Substituent Position Effects

  • C–Cl Bond Reactivity: In 1,3-dichloroisoquinoline, C(1) is more reactive due to lower BDE (~85 kcal/mol vs. ~90 kcal/mol at C(3)) . In this compound, symmetric Cl positions may lead to balanced electronic effects, favoring cross-coupling at both sites under specific conditions .

Physical Properties

Compound Molecular Weight (g/mol) Melting Point (°C) Boiling Point (°C)
This compound 198.05 Not reported Not reported
5,8-Dichloroisoquinoline 198.05 97.5 324.23
1,3-Dichloroisoquinoline 198.05 Not reported Not reported

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